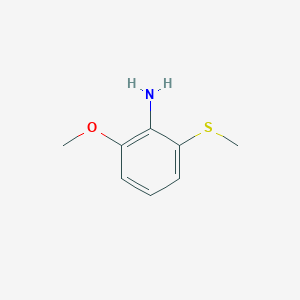

2-Methoxy-6-(methylsulfanyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

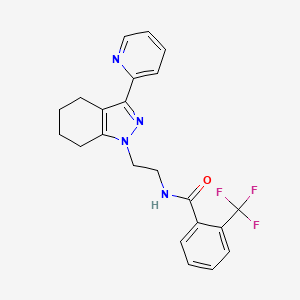

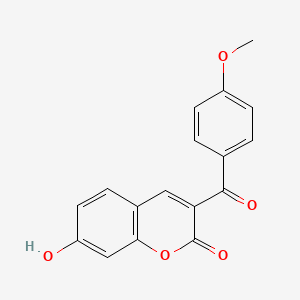

2-Methoxy-6-(methylsulfanyl)aniline, also known as O-anisidine-4-thiol or O-Anisidine-4-Methane Thiol, is a versatile and important intermediate that is widely used in different fields of research and industry. It has a molecular weight of 169.25 .

Molecular Structure Analysis

The molecular formula of 2-Methoxy-6-(methylsulfanyl)aniline is C8H11NOS . The InChI code is 1S/C8H11NOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3 .Physical And Chemical Properties Analysis

2-Methoxy-6-(methylsulfanyl)aniline is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Diastereoselectivity in Chemical Reactions

- Study of Diastereoselectivity: Research by Paiva (2011) explored the diastereoselectivity of nucleophilic addition to the carbonyl group of β-ketosulfoxides derived from 1-indanone and 1-tetralone. The study found that reactions involving 2-methylsulfanyl-1-tetralone produced single diastereoisomers, although with limited reactivity towards further reduction.

Polymers and Nanostructures

- Formation of Nano-/Microstructures: Luo et al. (2011) investigated the morphologies of polymers formed by the chemical oxidation of aniline and its derivatives, including methoxy-substituted anilines. The study revealed that different oxidation conditions led to the formation of nanotubes or hollow microspheres, depending on the specific substituents used (Luo et al., 2011).

Steric and Electronic Effects in Polymerization

- Effects on Polymer Properties: Research by D'aprano et al. (1993) focused on the electropolymerization of various methyl and methoxy monosubstituted and disubstituted anilines. The study found that methyl substituted anilines resulted in less planar polymers compared to methoxy derivatives, which was attributed to the steric effects of the methyl group (D'aprano et al., 1993).

Electron Cloud Density in Polymerization

- Polymerization Mechanisms: Wang Chense (2014) studied the polymerization of aniline, 2-methoxy-aniline, and sulfanilic acid, providing insights into the relationship between the current density of the aromatic ring and coupling style. This research aids in understanding the formation mechanisms of polyaniline and its nanostructured counterparts (Wang Chense, 2014).

Spectroscopic Properties

- Structure and Spectroscopic Analysis: A study by Richards et al. (2015) examined the crystal structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, revealing unique hydrogen bonding and supramolecular interactions within the crystal lattice (Richards et al., 2015).

Gas Sensing and Adsorption

- SO2 Detection and Adsorption: Tian, Qu, and Zeng (2017) demonstrated that methoxy-substituted polyaniline, a derivative of aniline, exhibits unique gas sensing properties for sulfur dioxide, highlighting its potential use in environmental monitoring (Tian, Qu, & Zeng, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposed or concerned .

Propiedades

IUPAC Name |

2-methoxy-6-methylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTWONXOFDXVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)SC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2512332.png)

![Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B2512335.png)

![2-[(7-keto-5-propyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-thiazol-2-yl-acetamide](/img/structure/B2512337.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)

![4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2512345.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid](/img/structure/B2512346.png)

![4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide](/img/structure/B2512348.png)

![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)

![Methyl 3-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoate](/img/structure/B2512353.png)